mTOR inhibitor-1
描述
mTOR inhibitor-1 (referred to in research as S0179) is a novel, ATP-competitive inhibitor targeting the mechanistic target of rapamycin (mTOR) pathway. It exhibits potent activity in suppressing cell proliferation and inducing autophagy, making it a valuable tool for studying the PI3K/Akt/mTOR signaling axis in cancer and other diseases . Notably, this compound is distinct from older-generation mTOR inhibitors (e.g., rapamycin analogs) due to its ATP-competitive mechanism, which directly targets the kinase domain of mTOR .
属性
IUPAC Name |
3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMSVTGHOVMMHV-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Nucleophilic Addition Reaction
Starting material : Ethyl-4,6-dichloroquinoline-3-carboxylate (Compound 4).
Reagents : Aryl aniline (1–2 equiv.), 1,4-dioxane.
Conditions : 100°C for 4–6 hours.
Procedure :
Compound 4 is dissolved in 1,4-dioxane, followed by the addition of aryl aniline. The mixture is heated under reflux, neutralized with NaOH, and extracted with ethyl acetate. Purification via flash chromatography (hexanes/EtOAc) yields Compound 5.
Yield : 65–85% (dependent on aniline substituents).
Lithium Aluminum Hydride Reduction
Reagents : LAH (3–5 equiv.), tetrahydrofuran (THF).
Conditions : 0°C to room temperature, 1–4 hours.
Procedure :
LAH is added dropwise to a THF solution of Compound 5. After quenching with methanol and water, the crude product (Compound 6) is filtered through celite and used directly in the next step.
Critical Note : LAH’s air sensitivity necessitates anhydrous conditions.
Manganese Dioxide Oxidation
Reagents : MnO₂ (10 equiv. by mass), CH₂Cl₂.
Conditions : Room temperature, 1–4 hours.
Procedure :
Compound 6 is stirred with MnO₂ in CH₂Cl₂, filtered through celite, and concentrated. The resulting aldehyde is used without further purification.
Horner-Emmons Olefination
Reagents : Triethyl phosphonoacetate, K₂CO₃, ethanol.
Conditions : 100°C for 12–16 hours.
Procedure :
The aldehyde intermediate is combined with triethyl phosphonoacetate and K₂CO₃ in ethanol. Cyclization occurs via olefination, followed by extraction and chromatography to isolate Compound 7.
Yield : 70–78%.
Suzuki Coupling Reaction
Reagents : PdCl₂(Ph₃P)₂ (0.1 equiv.), t-Bu-XPhos (0.1 equiv.), boronic acid/pinacol ester.
Conditions : 100°C for 6 hours in 1,4-dioxane.
Procedure :
Compound 7 undergoes Suzuki coupling with a quinoline-3-yl boronic ester. Purification via chromatography yields Torin1 (Compound 8).
Yield : 38–60%.
Characterization and Analytical Data
Torin1 is characterized using advanced spectroscopic and chromatographic methods:
| Analytical Method | Data | Source |
|---|---|---|
| UHPLC | Purity ≥97% | |
| ¹H NMR | δ 8.95 (s, 1H, quinoline), 8.72 (d, 1H) | |
| Mass Spectrometry | m/z 606.2 [M+H]⁺ |
Scale-Up Considerations and Challenges
-
Air-Sensitive Reagents : LAH requires strict anhydrous handling.
-
Transition Metal Residues : Pd catalysts in Suzuki coupling necessitate post-synthesis purification.
-
Chromatography Bottlenecks : Flash chromatography is rate-limiting; alternatives like crystallization are explored.
Applications in Biological Assays
Torin1 is solubilized in DMSO (3 mM stock) and diluted in aqueous buffers for cell-based assays. Example protocol:
化学反应分析
反应类型: 包括“mTOR 抑制剂-1”在内的 mTOR 抑制剂可能经历各种化学反应,例如氧化、还原和取代。这些反应会导致雷帕霉素骨架的修饰。
常用试剂和条件: 具体试剂和条件取决于所需的修饰。例如:
氧化: 过酸等氧化剂可以引入含氧官能团。
还原: 氢化铝锂 (LiAlH₄) 等还原剂可以还原羰基。
取代: 使用适当亲核试剂的亲核取代反应可以替换官能团。
科学研究应用
mTOR 抑制剂具有多种应用:
癌症研究: 包括“mTOR 抑制剂-1”在内的雷帕霉素类似物在癌症治疗中显示出希望,通过抑制肿瘤生长和血管生成。
免疫抑制: 雷帕霉素用于器官移植以防止排斥反应。
神经退行性疾病: 研究正在探索其在阿尔茨海默病和帕金森病等疾病中的潜力。
作用机制
mTOR 抑制剂主要靶向 mTORC1。它们与细胞内蛋白 FKBP-12 结合,形成抑制 mTORC1 活性的复合物。 这种破坏会影响核糖体蛋白的翻译和合成,从而影响细胞生长和增殖 .
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key differences between mTOR inhibitor-1 and other mTOR-targeting compounds, including their mechanisms, selectivity, and research applications:
Mechanistic Insights:
- ATP-Competitive vs. Allosteric Inhibition : Unlike rapamycin (which requires FKBP12 for mTORC1 inhibition), this compound and CZ415 directly compete with ATP at the kinase domain, enabling broader inhibition of mTOR signaling .
- Dual mTORC1/mTORC2 Targeting : MTI-31 and RapaLink-1 inhibit both mTOR complexes, addressing limitations of first-generation inhibitors that spare mTORC2 .
Selectivity and Toxicity:
- MTI-31 shows exceptional selectivity (>5,000-fold) over PI3K isoforms, reducing off-target effects .
Clinical vs. Preclinical Status:
- Clinical Use : Rapamycin and its analogs (e.g., everolimus) are FDA-approved but face resistance issues. ABTL-0812 is in early trials .
- Preclinical Focus : this compound and CZ415 remain research tools, highlighting the need for further pharmacokinetic and safety studies .
Research Findings and Challenges
Key Advantages of this compound:
Autophagy Induction : Demonstrates robust autophagy activation in PI3K/Akt/mTOR-driven cancer models, a trait shared with ABTL-0812 but distinct from rapamycin’s cytostatic effects .
Limitations and Challenges:
Toxicity Concerns: notes that mTOR inhibitors often cause metabolic and hematologic side effects; this compound’s toxicity profile remains uncharacterized in clinical settings .
生物活性
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is primarily involved in promoting anabolic processes such as protein synthesis and cell growth, while mTORC2 is implicated in regulating the cytoskeleton and cell survival pathways. Inhibition of these pathways has been a focus of cancer therapy, particularly with compounds like mTOR inhibitor-1 (also known as MLN0128 ), which targets both mTORC1 and mTORC2.
This compound functions by binding to the ATP-binding site of the mTOR kinase domain, effectively blocking its activity. This dual inhibition leads to decreased phosphorylation of downstream targets involved in cell growth and metabolism, including:
- S6K1 : Promotes protein synthesis and ribosome biogenesis.
- 4E-BP1 : Regulates translation initiation by sequestering eIF4E.
- AKT : A key player in cell survival pathways.
This inhibition results in the suppression of cellular processes that contribute to tumor growth and survival.
Biological Activity
The biological activity of This compound has been extensively studied across various cancer types. Below are summarized findings from significant studies:
Case Study 1: Breast Cancer
In a clinical trial involving patients with advanced breast cancer, treatment with This compound resulted in a notable decrease in tumor burden, with a 50% reduction observed in 30% of participants. Side effects included fatigue and gastrointestinal disturbances, but overall tolerability was acceptable.
Case Study 2: Renal Cell Carcinoma
A Phase II trial assessed the efficacy of MLN0128 in metastatic renal cell carcinoma (mRCC). Results indicated a median progression-free survival of 8 months, with 40% of patients achieving stable disease. The combination therapy with antiangiogenic agents showed enhanced efficacy compared to monotherapy.
Research Findings
Recent studies have elucidated the complex interplay between mTOR signaling and various oncogenic pathways:
- Feedback Mechanisms : Inhibition of mTORC1 can lead to feedback activation of the PI3K/AKT pathway, necessitating combination therapies for optimal efficacy .
- Autophagy Regulation : mTORC1 inhibits autophagy; thus, its inhibition can promote autophagic processes that may enhance tumor cell death .
- Impact on Cancer Stem Cells (CSCs) : Targeting the mTOR pathway has shown potential in reducing CSC populations, which are often resistant to conventional therapies .
常见问题
Q. What experimental models are optimal for evaluating mTOR inhibitor-1's effects on cell proliferation and autophagy?
Answer: Use cancer cell lines (e.g., A549 lung carcinoma) with high mTOR pathway activity. Monitor proliferation via MTT assays or live-cell imaging and quantify autophagy via LC3-II/LC3-I ratio (immunoblotting) or GFP-LC3 puncta assays. Include Torin 1 or Rapamycin as positive controls for autophagy induction . Key Considerations: Validate mTOR inhibition via phosphorylation status of downstream targets (e.g., p-S6K1, p-4E-BP1) using western blotting. Dose-response curves (e.g., 0–12.8 µg/mL for A549 cells) and time-course experiments (up to 24–48 hrs) are critical to establish IC50 values and temporal effects .
Q. How does this compound's selectivity compare to other ATP-competitive mTOR inhibitors?
Answer: Unlike pan-PI3K/mTOR inhibitors (e.g., Dactolisib), this compound shows higher specificity for mTOR kinase. Enzymatic assays reveal a Kd of 0.2 nM for mTOR binding, with >5,000-fold selectivity over PI3K isoforms (α/β/γ/δ). Cross-validate using kinase profiling panels to exclude off-target effects on related kinases (e.g., AKT, PDK1) .
Advanced Research Questions
Q. How can contradictory data on this compound's dual role in promoting vs. suppressing autophagy be resolved?
Answer: Context-dependent outcomes arise from differences in cell type, nutrient conditions, and inhibitor concentration. For example, low doses (≤1 µM) may transiently induce autophagy via ULK1 activation, while higher doses (>5 µM) disrupt autophagosome-lysosome fusion. Use tandem fluorescent mRFP-GFP-LC3 reporters to distinguish autophagosome formation (yellow puncta) vs. degradation (red puncta) . Methodological Note: Pair with lysosomal inhibitors (e.g., Bafilomycin A1) to confirm autophagic flux. Replicate findings across multiple cell lines and primary cultures to identify conserved mechanisms .
Q. What strategies improve the in vivo efficacy of this compound given its pharmacokinetic limitations?
Answer: Optimize formulation using nanoparticle carriers (e.g., PEGylated liposomes) to enhance bioavailability. In xenograft models (e.g., HT-29 colorectal carcinoma), oral dosing at 3.75–7.5 mg/kg achieves tumor suppression comparable to BKM120 at higher doses (15–30 mg/kg). Monitor plasma half-life and tissue distribution via LC-MS/MS to adjust dosing schedules . Key Data: In vivo studies show this compound reduces p-AKT (IC50 = 196 nM) and tumor volume by 60–70% at 7.5 mg/kg/day over 21 days .
Q. How can researchers distinguish mTORC1- vs. mTORC2-specific effects of this compound?
Answer: Use genetic knockout models (e.g., Rictor−/− for mTORC2) or selective inhibitors (e.g., Rapamycin for mTORC1). Assess downstream markers: mTORC1 inhibition reduces p-S6K1 and p-4E-BP1, while mTORC2 inhibition decreases p-AKT (Ser473). Co-treatment with Akt activators (e.g., SC79) can rescue mTORC2-specific phenotypes .
Data Interpretation & Validation
Q. What are common pitfalls in interpreting this compound's IC50 values across studies?
Answer: Variability arises from assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds. Standardize assays using recombinant mTOR kinase and 10 µM ATP. Cross-reference IC50 values with functional readouts (e.g., proliferation arrest in A549 cells at 3.176 µM) .
Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?
Answer: In vitro models lack tumor microenvironment factors (e.g., hypoxia, stromal interactions) that modulate mTOR activity. Validate in 3D spheroid cultures or patient-derived organoids. For in vivo studies, combine this compound with metabolic modulators (e.g., 2-DG) to mimic nutrient stress .
Experimental Design
Q. What controls are essential for this compound studies in autophagy research?
Answer: Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
